molecular formula C24H26ClNO3S B2635942 Ethyl 4-(4-chlorobenzoyl)-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate CAS No. 1030920-60-5

Ethyl 4-(4-chlorobenzoyl)-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate

Cat. No. B2635942
CAS RN: 1030920-60-5
M. Wt: 443.99
InChI Key: ATNOKZOSKNIADC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-chlorobenzoyl)-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate, also known as TAK-659, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor (BCR) signaling, which plays a critical role in the survival and proliferation of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Scientific Research Applications

Medicinal Chemistry Applications

The synthetic versatility of Ethyl 4-(4-chlorobenzoyl)-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate and its analogs make them subjects of interest in medicinal chemistry. These compounds are synthesized through multi-component reactions involving various starting materials, such as pyrrolediones and malononitrile, leading to products with potential medicinal properties. For instance, a three-component condensation involving ethyl 1-R-2-phenyl-4,5-dihydro-4,5-dioxo-1H-pyrrole-3-carboxylates, malononitrile, and acyclic enols resulted in substituted ethyl 9-amino-10-cyano-1-oxo-3-phenyl-8-oxa-2-azaspiro[4.5]deca-3,6,9-triene-4-carboxylates, highlighting the synthetic utility of these spiro compounds in generating biologically relevant structures (Sabitov et al., 2020).

Antimicrobial and Anticancer Activity

Several studies have focused on synthesizing novel derivatives of Ethyl 4-(4-chlorobenzoyl)-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate to evaluate their biological activities. Notably, certain derivatives have shown promising antimicrobial and anticancer activities. For example, novel oxazin analogs of Thio-4-azaspiro[4.5]decan-3-one were synthesized and exhibited moderate to good antimicrobial activity against a range of pathogens, including S. aureus and E. coli (Singh et al., 2021). Additionally, new 1-thia-azaspiro[4.5]decane derivatives and their derived compounds were created, showing moderate to high inhibition activities against various cancer cell lines, such as HepG-2 and PC-3, underscoring the potential of these compounds in cancer research (Flefel et al., 2017).

properties

IUPAC Name

ethyl 4-(4-chlorobenzoyl)-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClNO3S/c1-2-29-23(28)21-16-30-24(26(21)22(27)19-8-10-20(25)11-9-19)14-12-18(13-15-24)17-6-4-3-5-7-17/h3-11,18,21H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNOKZOSKNIADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CSC2(N1C(=O)C3=CC=C(C=C3)Cl)CCC(CC2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-chlorobenzoyl)-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate

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